molecular formula C16H25NO2 B12603928 N-(2,5-Di-tert-butylphenyl)glycine CAS No. 886489-17-4

N-(2,5-Di-tert-butylphenyl)glycine

Cat. No.: B12603928
CAS No.: 886489-17-4
M. Wt: 263.37 g/mol
InChI Key: KVSYBOCTIDVZAG-UHFFFAOYSA-N
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Description

N-(2,5-Di-tert-butylphenyl)glycine is an organic compound characterized by the presence of a glycine moiety attached to a 2,5-di-tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Di-tert-butylphenyl)glycine typically involves the reaction of 2,5-di-tert-butylphenylamine with glycine or its derivatives. One common method includes the use of protecting groups to facilitate the reaction and prevent side reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or acetic acid to promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Di-tert-butylphenyl)glycine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2,5-Di-tert-butylphenyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which N-(2,5-Di-tert-butylphenyl)glycine exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can include inhibition of oxidative stress pathways or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Di-tert-butylphenyl)glycine
  • N-(2,4-Di-tert-butylphenyl)glycine
  • N-(3,5-Di-tert-butylphenyl)glycine

Uniqueness

N-(2,5-Di-tert-butylphenyl)glycine is unique due to the specific positioning of the tert-butyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different steric and electronic effects compared to its isomers, making it a valuable compound for specific applications.

Properties

CAS No.

886489-17-4

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-(2,5-ditert-butylanilino)acetic acid

InChI

InChI=1S/C16H25NO2/c1-15(2,3)11-7-8-12(16(4,5)6)13(9-11)17-10-14(18)19/h7-9,17H,10H2,1-6H3,(H,18,19)

InChI Key

KVSYBOCTIDVZAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)NCC(=O)O

Origin of Product

United States

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